molecular formula C10H11ClO B13626577 (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol

Cat. No.: B13626577
M. Wt: 182.64 g/mol
InChI Key: QQCDRYYOYAQSCH-UHFFFAOYSA-N
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Description

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound that belongs to the class of indene derivatives It features a chloro-substituted indene ring with a methanol group attached to the fourth carbon

Chemical Reactions Analysis

Types of Reactions

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro group and methanol moiety can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (6-bromo-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure with a bromo group instead of a chloro group.

    (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure with a fluoro group instead of a chloro group.

    (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure with a methyl group instead of a chloro group.

Uniqueness

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in specific interactions that other substituents may not, making this compound distinct in its chemical and biological properties .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol

InChI

InChI=1S/C10H11ClO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2

InChI Key

QQCDRYYOYAQSCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)Cl)CO

Origin of Product

United States

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